3-(5-Bromopyridin-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one
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Overview
Description
3-(5-Bromopyridin-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a bromopyridine and a methoxyphenyl group, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromopyridine Group: The bromopyridine group can be introduced via a nucleophilic substitution reaction using a bromopyridine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromopyridine group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or palladium catalysts can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the bromopyridine position.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be studied for its potential therapeutic effects and drug development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloropyridin-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one: Similar structure with a chlorine atom instead of bromine.
3-(5-Bromopyridin-2-yl)-2-phenylquinazolin-4-one: Similar structure without the methoxy group.
2-(4-Methoxyphenyl)-3-phenylquinazolin-4-one: Lacks the bromopyridine group.
Uniqueness
3-(5-Bromopyridin-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one is unique due to the presence of both the bromopyridine and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H14BrN3O2 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H14BrN3O2/c1-26-15-9-6-13(7-10-15)19-23-17-5-3-2-4-16(17)20(25)24(19)18-11-8-14(21)12-22-18/h2-12H,1H3 |
InChI Key |
INRKMEUIXIWDQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=C(C=C4)Br |
Origin of Product |
United States |
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